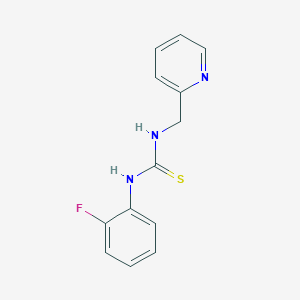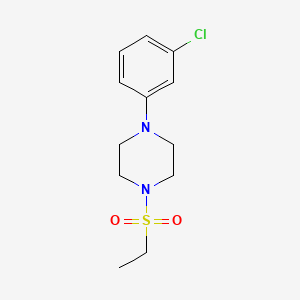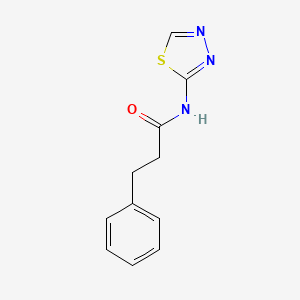
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPDA and belongs to the class of acrylamide derivatives.
Mécanisme D'action
The mechanism of action of CPDA involves its interaction with the target enzyme or protein, leading to inhibition of its activity. The exact mechanism may vary depending on the target molecule, but it is generally believed that CPDA binds to the active site of the enzyme or protein, thereby preventing its normal function.
Biochemical and Physiological Effects:
CPDA has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the experimental conditions. It has been found to inhibit the activity of several enzymes and proteins, including kinases, proteases, and phosphatases. It has also been shown to modulate cellular signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPDA in lab experiments is its potent inhibitory activity against a wide range of enzymes and proteins. This makes it a versatile tool for studying various biochemical and physiological processes. However, one limitation of CPDA is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on CPDA. One area of interest is the development of CPDA-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the use of CPDA as a tool for studying cellular signaling pathways and gene expression. Additionally, further studies are needed to better understand the mechanism of action of CPDA and its potential side effects.
Méthodes De Synthèse
The synthesis of CPDA can be achieved by reacting 2-chlorobenzaldehyde with 4,6-dimethyl-2-pyrimidinylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to obtain CPDA.
Applications De Recherche Scientifique
CPDA has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies. It has been found to exhibit potent inhibitory activity against several enzymes and proteins, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-9-11(2)18-15(17-10)19-14(20)8-7-12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZPSOZLBHKGGM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)


